Lipophilicity: Butyl vs. Ethyl Ester
The butyl ester exhibits a predicted ACD/LogP of 5.81, compared with 4.75 for the otherwise identical ethyl ester analog (MFCD01325174) . This difference of +1.06 log units represents an approximately 11.5-fold greater predicted octanol-water partition coefficient. The increased lipophilicity arises solely from the two additional methylene units in the butyl chain and is expected to enhance passive membrane permeability while reducing aqueous solubility .
Comparator (ethyl ester): LogP 4.75
ΔLogP +1.06 ≈ 11.5× higher partition
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.81 (n-butylester) |
| Comparator Or Baseline | Ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate: ACD/LogP = 4.75 |
| Quantified Difference | ΔLogP = +1.06 (≈11.5× higher partition) |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction; consistent computational method for both compounds |
Why This Matters
A ΔLogP > 1.0 between ester analogs can shift apparent cellular potency by orders of magnitude in cell-based assays if not controlled for differential compound loss to plasticware, serum proteins, or intracellular membranes.
